molecular formula C10H11ClO B8408072 3-(3-Chlorophenyl)Butyraldehyde

3-(3-Chlorophenyl)Butyraldehyde

Cat. No.: B8408072
M. Wt: 182.64 g/mol
InChI Key: FSQJSKUHWBNQHL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)Butyraldehyde is an organic compound with the molecular formula C₁₀H₁₁ClO, consisting of a butyraldehyde chain (CH₂CH₂CH₂CHO) attached to a 3-chlorophenyl group. This compound is structurally characterized by a chlorine atom at the meta position of the aromatic ring and a four-carbon aldehyde chain.

The synthesis of this compound likely involves condensation reactions or functional group transformations, similar to methods described for related compounds. For example, hydrazinecarbothioamides derived from 3-chlorophenyl groups are synthesized via reactions with isothiocyanates and aldehydes, followed by cyclization to form thiazole derivatives .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-(3-chlorophenyl)butanal

InChI

InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,6-8H,5H2,1H3

InChI Key

FSQJSKUHWBNQHL-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-(3-Chlorophenyl)Butyraldehyde with its close analog 3-Chlorobenzaldehyde :

Property This compound 3-Chlorobenzaldehyde
Molecular Formula C₁₀H₁₁ClO C₇H₅ClO
Molecular Weight 198.65 g/mol 140.57 g/mol
Functional Groups Aldehyde, Chlorophenyl Aldehyde, Chlorophenyl
Boiling Point Not reported (estimated >250°C) 214–216°C
Solubility Low in water (inferred) Slightly soluble in water
Hazards Likely skin/eye irritant Skin/eye irritation

Key Observations :

  • Chain Length Effects : The extended aliphatic chain in this compound increases molecular weight and likely reduces volatility compared to 3-Chlorobenzaldehyde. This may alter its solubility and reactivity in synthetic applications.
  • Reactivity : The aldehyde group in both compounds is electrophilic, but steric hindrance from the butyraldehyde chain in the former may slow nucleophilic addition reactions.

Spectroscopic and Analytical Data

  • Mass Spectrometry : For this compound, the molecular ion peak (M⁺) would appear at m/z 198–200 (accounting for chlorine isotopes). Fragmentation would likely involve loss of the aldehyde group (CHO) or cleavage of the aliphatic chain. In contrast, 3-Chlorobenzaldehyde exhibits a molecular ion at m/z 140–142 and fragments via loss of CO or Cl .
  • Molecular Modeling : Computational studies (e.g., Chem3D Pro) predict higher steric hindrance and distinct charge distribution in this compound compared to its benzaldehyde counterpart .

Hazard Profiles

Both compounds are expected to pose similar hazards due to the reactive aldehyde group and aromatic chlorine:

  • This compound : Likely requires precautions for skin/eye contact and inhalation, though reduced volatility may lower inhalation risk compared to 3-Chlorobenzaldehyde.
  • 3-Chlorobenzaldehyde : Documented hazards include immediate skin/eye irritation, necessitating strict PPE use during handling .

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